1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide
Description
1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide is a chemical compound with the molecular formula C8H10N2O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide is represented by the SMILES notationCC1=CC(C)=C(C(N)=O)C(=O)N1
. The InChI representation is InChI=1S/C8H10N2O2/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12)
. Physical And Chemical Properties Analysis
The boiling point of 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide is 469.6ºC at 760 mmHg, and its density is 1.204g/cm3 . The molecular weight is 166.1772 .Scientific Research Applications
Anti-Melanogenic and Anti-Inflammatory Effects
One of the significant applications of 2-Hydroxy-4,6-dimethylnicotinamide is its anti-melanogenic and anti-inflammatory effects . A study showed that 2-Hydroxy-4,6-dimethylnicotinamide demonstrated potent melanogenesis-inhibitory and anti-inflammatory effects . It notably decreased the expression of tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 enzymes . Furthermore, it reduced cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells by downregulating various proteins . Additionally, treatment with 2-Hydroxy-4,6-dimethylnicotinamide significantly mitigated the lipopolysaccharide (LPS)-induced expression of NO, PGE 2, inflammatory cytokines, COX-2, and iNOS proteins .
Skin Disease Prevention
The compound is also associated with the prevention of skin diseases . Studies have shown that consuming flavonoids from fruits and vegetables or applying individual ingredients reduces the risk of skin disease . The effects of 2-Hydroxy-4,6-dimethylnicotinamide on melanogenesis and inflammation have been investigated for this purpose .
properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNMEZMALQNFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192334 | |
Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
CAS RN |
39088-05-6 | |
Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39088-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039088056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-4,6-dimethyl-2-oxonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUY77DE8RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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